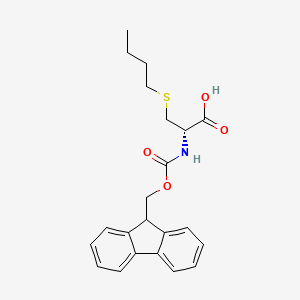

N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-D-cysteine

CAS No.:

Cat. No.: VC17224973

Molecular Formula: C22H25NO4S

Molecular Weight: 399.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H25NO4S |

|---|---|

| Molecular Weight | 399.5 g/mol |

| IUPAC Name | (2S)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m1/s1 |

| Standard InChI Key | AQUAKYYNRFLMPW-HXUWFJFHSA-N |

| Isomeric SMILES | CCCCSC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

| Canonical SMILES | CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Introduction

Chemical Identity and Structural Features

Table 1: Comparative Properties of Fmoc-Protected Cysteine Derivatives

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves sequential protection of cysteine’s functional groups:

-

Thiol Protection: Reaction of D-cysteine with 1-bromobutane in basic conditions to form S-butyl-D-cysteine .

-

Amine Protection: Introduction of the Fmoc group using Fmoc-Cl (fluorenylmethyl chloroformate) in dichloromethane or DMF, yielding the final product .

Key Reaction:

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR):

-

High-Resolution Mass Spectrometry (HRMS): Expected [M+H]⁺ ion at m/z 400.1781 (calculated for C22H25NO4S) .

Applications in Peptide Science

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc group is selectively removed under mild basic conditions (e.g., piperidine in DMF), enabling iterative peptide chain elongation. The S-butyl group remains intact during SPPS, preventing thiol oxidation . Compared to L-isomers, D-configured residues like this compound confer:

-

Protease Resistance: Critical for developing therapeutic peptides with extended half-lives .

-

Structural Diversity: Enables exploration of non-natural peptide conformations in drug discovery .

Bioconjugation and Material Science

The stable thioether linkage facilitates site-specific modifications, such as:

-

PEGylation: Attachment of polyethylene glycol to enhance pharmacokinetics.

-

Surface Functionalization: Immobilization of peptides on gold nanoparticles via thiol-gold interactions .

Future Directions

Advanced Materials

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume